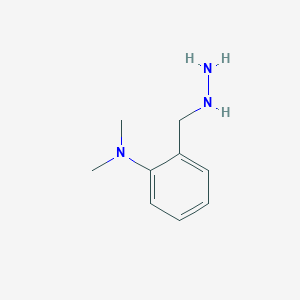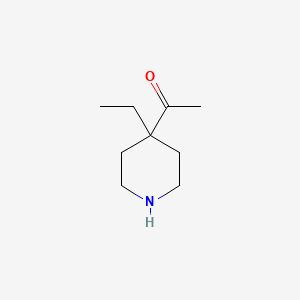![molecular formula C10H19NO2 B13200190 3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol](/img/structure/B13200190.png)
3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol is a complex organic compound characterized by a cyclopropyl group attached to an aminomethyl moiety, and a dimethyloxolan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol typically involves multiple steps, starting with the formation of the cyclopropyl ring. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst . The aminomethyl group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent . The final step involves the formation of the oxolan ring, which can be achieved through intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of a suitable base or catalyst.
Major Products
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Substituted cyclopropyl derivatives.
科学研究应用
3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol has diverse applications in scientific research:
作用机制
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The cyclopropyl ring can introduce strain into molecular structures, affecting their reactivity and stability. Additionally, the oxolan ring can participate in ring-opening reactions, leading to the formation of reactive intermediates.
相似化合物的比较
Similar Compounds
- 3-[1-(Aminomethyl)cyclopropyl]-4,5-dimethylbenzoic acid
- N-[1-(Aminomethyl)cyclopropyl]-3-(morpholin-4-ylsulfonyl)-N~2~-[(1S)-2-(methylamino)-1-phenylethyl]benzamide
Uniqueness
3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol is unique due to its combination of a cyclopropyl group, an aminomethyl moiety, and a dimethyloxolan ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
3-[1-(aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H19NO2/c1-8(2)6-13-7-10(8,12)9(5-11)3-4-9/h12H,3-7,11H2,1-2H3 |
InChI 键 |
RPHNPDPSSLJBCD-UHFFFAOYSA-N |
规范 SMILES |
CC1(COCC1(C2(CC2)CN)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


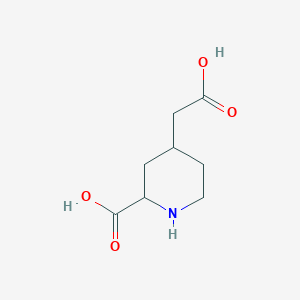
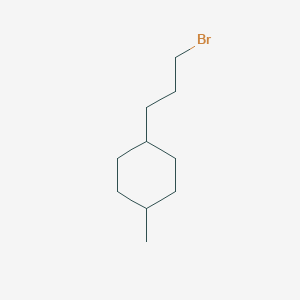
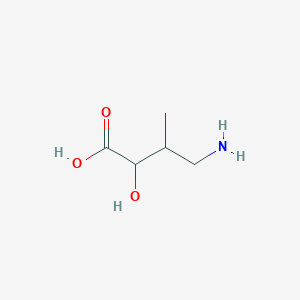
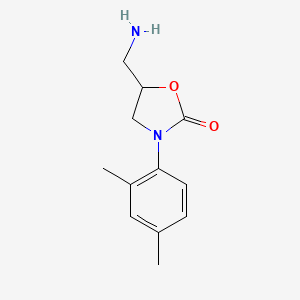
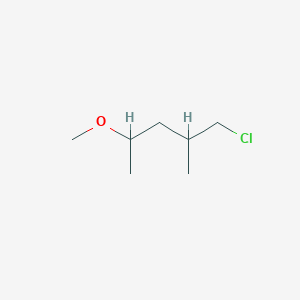
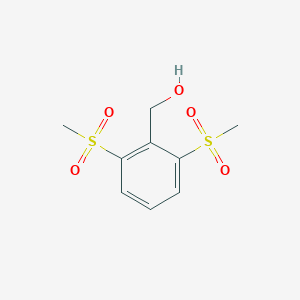
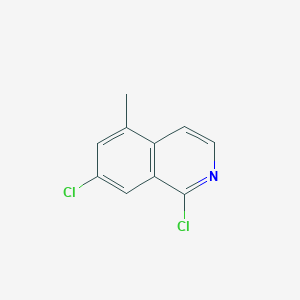
![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
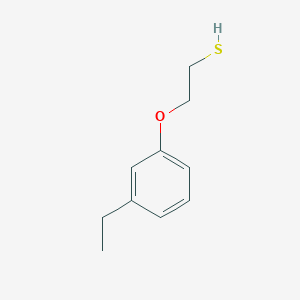
![2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]](/img/structure/B13200158.png)
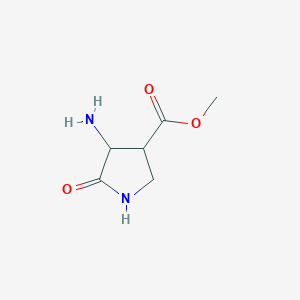
![Spiro[4.4]nonane-1-sulfonamide](/img/structure/B13200160.png)
